2-methylidene-4-(oxan-2-yloxy)butanal
Description
2-Methylidene-4-(oxan-2-yloxy)butanal is an α,β-unsaturated aldehyde featuring a methylidene group (CH₂=) at the C2 position and a tetrahydro-2H-pyran (oxane) ether substituent at the C4 position. This compound’s structure imparts unique reactivity due to the conjugation of the aldehyde group with the methylidene moiety, which enhances its electrophilicity. The oxan-2-yloxy group contributes to steric hindrance and modulates solubility in polar solvents .
Properties
CAS No. |
2307808-11-1 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylidene-4-(oxan-2-yloxy)butanal typically involves the reaction of 2-butenal with tetrahydropyran in the presence of a suitable catalyst . The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) to facilitate the reaction.
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.
Solvent: Solvents like dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-methylidene-4-(oxan-2-yloxy)butanal may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-methylidene-4-(oxan-2-yloxy)butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
2-methylidene-4-(oxan-2-yloxy)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylidene-4-(oxan-2-yloxy)butanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with butanal derivatives and α,β-unsaturated aldehydes . Key comparisons include:
The oxan-2-yloxy group in 2-methylidene-4-(oxan-2-yloxy)butanal distinguishes it from simpler butanal derivatives by enhancing its stability in protic solvents and reducing volatility compared to methyl-substituted analogs like butanal 2-methyl .
Functional Group Behavior
- Aldehyde Group : The α,β-unsaturation increases electrophilicity, making it prone to nucleophilic additions (e.g., Michael additions). This contrasts with saturated aldehydes like hexanal, which undergo slower nucleophilic attacks .
- Oxan-2-yloxy Ether : Provides steric shielding and stabilizes the compound against hydrolysis compared to simpler ethers (e.g., methoxy groups).
Data Tables
Table 1: Volatile Aldehydes in Natural Sources (Concentration in µg/kg)
| Compound | C. balsamita | C. albonitens | Key Role |
|---|---|---|---|
| Hexanal | 1,200 | 950 | Lipid oxidation marker |
| Butanal 2-methyl | 850 | Not detected | Flavor contributor in herbs |
| Butanal 3-methyl | 720 | 110 | Antimicrobial activity |
| Target Compound | Not reported | Not reported | Hypothesized role in specialized metabolism |
Source: Adapted from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
